N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture)

Descripción general

Descripción

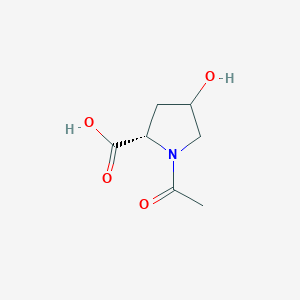

N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) is a derivative of the amino acid proline, where the acetyl group is attached to the nitrogen atom and a hydroxyl group is attached to the fourth carbon of the proline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) can be synthesized from L-proline through a series of enzymatic reactions. The process involves the hydroxylation of L-proline to form cis-4-hydroxy-L-proline, followed by acetylation to produce N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture). The hydroxylation is typically carried out using proline cis-4-hydroxylase from Rhizobium Sinorhizobium meliloti, and the acetylation is performed using N-acetyltransferase from Saccharomyces cerevisiae .

Industrial Production Methods

Industrial production of N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) often involves microbial fermentation. Engineered strains of Escherichia coli or Corynebacterium glutamicum are used to produce the compound in large quantities. The fermentation process is optimized by adjusting the medium composition and cultivation conditions to maximize yield .

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The acetyl group can be substituted with other acyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

Oxidation: Formation of N-acetyl-4-oxo-L-proline.

Reduction: Regeneration of N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture).

Substitution: Formation of various N-acyl-4-hydroxy-L-proline derivatives

Aplicaciones Científicas De Investigación

N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of pharmaceuticals.

Biology: Studied for its role in collagen biosynthesis and its potential as an anti-inflammatory agent.

Medicine: Evaluated for its therapeutic potential in treating osteoarthritis and other inflammatory conditions.

Industry: Used in the production of cosmetics and nutritional supplements .

Mecanismo De Acción

N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the biosynthesis of collagen, which is crucial for its anti-inflammatory properties. The compound also acts as a substrate for various enzymes, including proline hydroxylases and acetyltransferases, which play a role in its metabolic pathway .

Comparación Con Compuestos Similares

N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) can be compared with other hydroxyproline derivatives, such as:

cis-4-Hydroxy-L-proline: A precursor in the synthesis of N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture).

trans-4-Hydroxy-L-proline: Another isomer with similar applications in pharmaceuticals.

N-Acetyl-L-proline: Lacks the hydroxyl group but shares similar enzymatic interactions.

The uniqueness of N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) lies in its dual functional groups (acetyl and hydroxyl), which confer distinct chemical reactivity and biological activity .

Actividad Biológica

N-Acetyl-4-hydroxy-L-proline (NAHP) is a derivative of the amino acid proline, which has garnered interest due to its potential biological activities, particularly in the fields of medicine and cosmetics. This article explores the biological activity of NAHP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

NAHP exists as a mixture of cis and trans isomers, which can influence its biological activity. The structural differences between these isomers may affect their interactions with biological targets, such as enzymes and receptors.

- Collagen Biosynthesis Inhibition :

-

Anti-glycation Effects :

- Research indicates that NAHP exhibits significant anti-glycation properties. It inhibits the formation of advanced glycation end-products (AGEs), which are implicated in various age-related diseases. A cell-free assay demonstrated that NAHP could effectively reduce AGEs in protein solutions, suggesting its potential as an anti-aging agent in skincare formulations .

- Antioxidant Activity :

Therapeutic Applications

NAHP's biological activities suggest several therapeutic applications:

- Cosmetic Industry : Due to its anti-aging and skin protective properties, NAHP is being explored as an active ingredient in cosmetic formulations aimed at reducing wrinkles and improving skin texture.

- Pharmaceuticals : Its ability to inhibit collagen synthesis positions NAHP as a candidate for developing antifibrotic drugs, potentially aiding in the treatment of conditions like scleroderma or liver fibrosis .

- Dietary Supplements : Given its nutritional significance, particularly in amino acid metabolism, NAHP could be considered for dietary supplementation to support skin health and overall well-being.

Case Studies

- In Vitro Studies on Fibroblasts :

- Anti-glycation Mechanism :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5?,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPRUDZDYCKSOQ-GDVGLLTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC(C[C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do alkyl substituents at the 3-position of the proline ring influence the cis-trans isomerization of N-acetyl-4-hydroxyproline derivatives?

A: Research has shown that the addition of alkyl substituents, particularly 3,3-dimethyl groups, to the proline ring of N-acetyl-4-hydroxyproline derivatives significantly slows down the rate of cis-trans amide isomerization in aqueous solutions []. This effect is attributed to steric hindrance caused by the bulky substituents, impacting the conformational preferences and isomerization kinetics of these molecules.

Q2: What are the key structural features of N-acetyl-4-hydroxyproline in its solid state?

A: X-ray crystallographic analysis of (2S,4S)-N-acetyl-3,3-dimethyl-4-hydroxyproline N‘-methylamide, a derivative of N-acetyl-4-hydroxyproline, revealed that the trans isomer of this compound adopts a specific conformation in its solid state []. While the exact conformation can vary depending on the specific derivative and crystallization conditions, this highlights the importance of structural studies in understanding the compound's properties.

Q3: How does the solvent environment affect the conformational preferences of N-acetyl-4-hydroxyproline?

A: NMR studies coupled with quantum mechanical calculations demonstrated that the conformation of N-acetyl-4-hydroxyproline, particularly the pyrrolidine ring conformation and cis/trans-rotamerisation around the amide bond, is significantly influenced by the solvent []. This effect is likely due to the different polarities and hydrogen-bonding capabilities of various solvents, which can differentially stabilize specific conformations of the molecule.

Q4: What are the metabolic pathways of N-acetyl-4-hydroxyproline in beagle dogs?

A: Studies in beagle dogs showed that N-acetyl-4-hydroxyproline is not metabolized in vivo and is excreted exclusively through the kidneys []. This finding suggests that the compound maintains its structural integrity within the body and exerts its effects without undergoing significant metabolic transformations in this species.

Q5: What are the limitations of different computational chemistry methods in predicting the conformational preferences of N-acetyl-4-hydroxyproline in solution?

A: Research indicates that while different computational chemistry methods can provide insights into the conformational preferences of N-acetyl-4-hydroxyproline, their accuracy can vary []. Specifically, MP2 calculations combined with implicit solvation models were found to be more accurate than HF and DFT B3LYP calculations in predicting the populations of different conformations observed experimentally by NMR. This emphasizes the need for careful selection and validation of computational methods for reliable predictions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.